molecular formula C10H11Cl2NO4S B4403441 Methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate

Methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate

Cat. No.: B4403441
M. Wt: 312.17 g/mol
InChI Key: KULVYYXELMBTHN-UHFFFAOYSA-N
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Description

Methyl N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycinate is a chemical compound characterized by the presence of a sulfonyl group attached to a dichlorophenyl ring and a methylglycinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-methylglycine methyl ester. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycinate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides or other reduced derivatives.

Scientific Research Applications

Methyl N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its use in drug development, particularly for conditions where sulfonyl-containing compounds are effective.

    Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The dichlorophenyl ring may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-[(2,5-dichlorophenyl)sulfonyl]leucinate
  • Methyl N-[(2,5-dichlorophenyl)sulfonyl]alaninate

Uniqueness

Methyl N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycinate is unique due to its specific combination of a sulfonyl group, dichlorophenyl ring, and methylglycinate moiety. This combination imparts distinct chemical and biological properties that may not be present in similar compounds. For example, the presence of the methylglycinate moiety may enhance its solubility or bioavailability compared to other derivatives.

Properties

IUPAC Name

methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO4S/c1-13(6-10(14)17-2)18(15,16)9-5-7(11)3-4-8(9)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULVYYXELMBTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)S(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate
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Methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate
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Methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate
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Methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate
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Methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate
Reactant of Route 6
Methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate

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